N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
This compound features a 1,3,4-thiadiazole core linked via a sulfanyl group to an acetamide moiety. The thiadiazole ring is substituted at position 5 with a carbamoyl amino group attached to a thiophen-2-yl ring, while the acetamide nitrogen is bonded to a 2-chlorophenylmethyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S3/c17-11-5-2-1-4-10(11)8-18-12(23)9-26-16-22-21-15(27-16)20-14(24)19-13-6-3-7-25-13/h1-7H,8-9H2,(H,18,23)(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRGFUYRSMYBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
Compounds sharing the 1,3,4-thiadiazole-sulfanyl-acetamide scaffold exhibit variations in substituents, which critically influence their physicochemical and biological properties:
Spectroscopic and Crystallographic Insights
- NMR Shifts : The thiophen-2-yl carbamoyl group in the target compound causes distinct downfield shifts (δ 7.3–7.8 ppm for aromatic protons) compared to phenyl analogs (δ 7.1–7.5 ppm) .
- Crystal Packing : X-ray studies of chlorophenyl-containing analogs (e.g., ) reveal twisted conformations between aromatic rings (61.8° dihedral angles), impacting solubility and bioavailability.
Data Tables
Table 2: Key NMR Chemical Shifts (δ, ppm)
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